
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate in lab experiments is its potential to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the research of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an antimicrobial and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Métodos De Síntesis
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be synthesized using different methods. One of the most common methods is the reaction of 9-acridinecarboxylic acid with 2-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antioxidant properties.
Propiedades
Nombre del producto |
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate |
|---|---|
Fórmula molecular |
C26H21NO3 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(2-naphthalen-2-yl-2-oxoethyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C26H21NO3/c28-24(19-14-13-17-7-1-2-8-18(17)15-19)16-30-26(29)25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25/h1-3,5,7-9,11,13-15H,4,6,10,12,16H2 |
Clave InChI |
YMHCDXQMONSKBG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
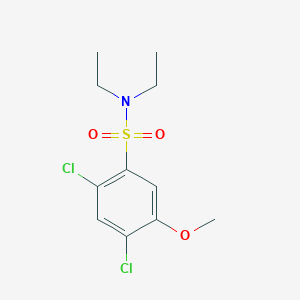
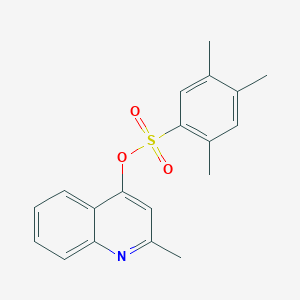
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
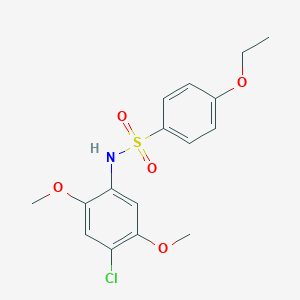
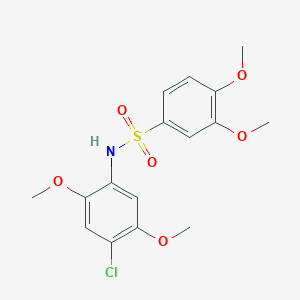
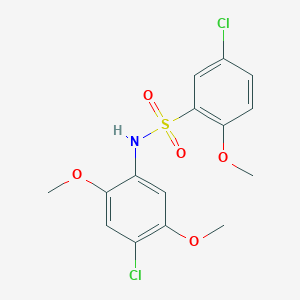
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)


![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)